TDFA
Overview
Description
Trifluoroacetate salt, commonly referred to as trifluoroacetate, is a chemical compound with the formula CF₃CO₂⁻. It is the salt form of trifluoroacetic acid and is widely used in various chemical reactions and industrial applications due to its unique properties. Trifluoroacetate salts are known for their high solubility in water and organic solvents, making them versatile reagents in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoroacetate salts can be synthesized through the neutralization of trifluoroacetic acid with a suitable base. One common method involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, with special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .
Industrial Production Methods
Industrially, trifluoroacetate salts are prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reactions are as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] This method ensures high purity and yield of the trifluoroacetate salts .
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetate salts undergo various chemical reactions, including:
Oxidation: Trifluoroacetate salts can be oxidized to form trifluoromethyl ketones.
Reduction: They can be reduced to form trifluoromethyl alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethyl ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Trifluoromethylated organic compounds.
Scientific Research Applications
Trifluoroacetate salts have a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein folding due to their ability to stabilize certain protein conformations.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals, refrigerants, and specialty polymers
Mechanism of Action
The mechanism by which trifluoroacetate salts exert their effects is primarily through the electron-withdrawing nature of the trifluoromethyl group. This group stabilizes negative charges and enhances the acidity of the compound, making it a strong acid. The trifluoromethyl group also influences the reactivity of the compound in various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar in structure but lacks the trifluoromethyl group, making it less acidic and less reactive.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, resulting in different reactivity and properties.
Perfluorooctanoic acid: A longer-chain perfluorinated carboxylic acid with different applications and environmental concerns
Uniqueness
Trifluoroacetate salts are unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high acidity, strong electron-withdrawing effects, and the ability to stabilize negative charges. These properties make trifluoroacetate salts valuable reagents in various chemical and industrial processes .
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMHIJABUOUSN-ORMVGFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29FN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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